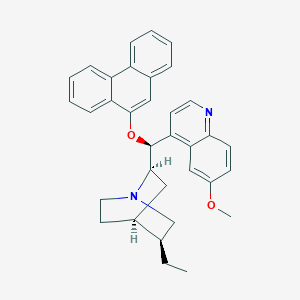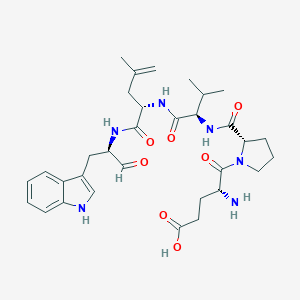
Cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl) is a cyclic peptide that is commonly referred to as cyclo(Glu-Pro-Val-Leu-Trp) or cGPVLT. It is a five-membered ring peptide that has been found to possess a wide range of biochemical and physiological effects. This peptide has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用机制
The mechanism of action of cyclo(Glu-Pro-Val-Leu-Trp) is not fully understood. However, it has been found to interact with various receptors and enzymes in the body. One of the main receptors that cyclo(Glu-Pro-Val-Leu-Trp) interacts with is the opioid receptor. It has been found to have analgesic effects, which are mediated by its interaction with the opioid receptor. Additionally, cyclo(Glu-Pro-Val-Leu-Trp) has been found to inhibit the activity of some enzymes, such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4).
生化和生理效应
Cyclo(Glu-Pro-Val-Leu-Trp) has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, which are mediated by its interaction with the opioid receptor. Additionally, it has been found to have anti-inflammatory effects, which are mediated by its inhibition of the activity of enzymes such as ACE and DPP-4. Cyclo(Glu-Pro-Val-Leu-Trp) has also been found to have antimicrobial activity against various microorganisms, including bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using cyclo(Glu-Pro-Val-Leu-Trp) in lab experiments is its stability. As a cyclic peptide, it is more resistant to proteolytic degradation than linear peptides. Additionally, it has been found to have a high binding affinity for some receptors and enzymes, making it a useful tool for studying protein-protein interactions. However, one of the limitations of using cyclo(Glu-Pro-Val-Leu-Trp) in lab experiments is its cost. Synthesizing cyclic peptides can be expensive, which may limit its use in some research studies.
未来方向
There are several future directions for the research of cyclo(Glu-Pro-Val-Leu-Trp). One potential area of research is the design of analogs of cyclo(Glu-Pro-Val-Leu-Trp) with improved pharmacological properties. Additionally, the use of cyclo(Glu-Pro-Val-Leu-Trp) as a scaffold for the design of bioactive compounds could be further explored. Further research is also needed to fully understand the mechanism of action of cyclo(Glu-Pro-Val-Leu-Trp) and its potential therapeutic applications.
Conclusion
Cyclo(Glu-Pro-Val-Leu-Trp) is a cyclic peptide that has been found to possess a wide range of biochemical and physiological effects. It can be synthesized using various methods, and its mechanism of action has been studied in detail. Cyclo(Glu-Pro-Val-Leu-Trp) has various scientific research applications, including its use as a model peptide for studying the conformational preferences of cyclic peptides and as a tool for studying protein-protein interactions. Its advantages and limitations for lab experiments have been identified, and several future directions for research have been proposed.
合成方法
Cyclo(Glu-Pro-Val-Leu-Trp) can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. The solid-phase peptide synthesis method is the most commonly used method for synthesizing cyclic peptides. This method involves the use of a resin-bound amino acid, which is coupled to the next amino acid in the sequence. The peptide chain is then elongated by repeating this process until the desired sequence is obtained. The cyclic peptide is formed by the intramolecular cyclization of the linear peptide using a coupling reagent.
科学研究应用
Cyclo(Glu-Pro-Val-Leu-Trp) has been found to have various scientific research applications. It has been used as a model peptide for studying the conformational preferences of cyclic peptides. It has also been used as a tool for studying protein-protein interactions, as it can mimic the binding site of some proteins. Additionally, cyclo(Glu-Pro-Val-Leu-Trp) has been used as a scaffold for the design of bioactive compounds, such as enzyme inhibitors and antimicrobial peptides.
属性
CAS 编号 |
136553-76-9 |
|---|---|
产品名称 |
Cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl) |
分子式 |
C32H44N6O7 |
分子量 |
624.7 g/mol |
IUPAC 名称 |
(4R)-4-amino-5-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]amino]-4-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H44N6O7/c1-18(2)14-25(29(42)35-21(17-39)15-20-16-34-24-9-6-5-8-22(20)24)36-31(44)28(19(3)4)37-30(43)26-10-7-13-38(26)32(45)23(33)11-12-27(40)41/h5-6,8-9,16-17,19,21,23,25-26,28,34H,1,7,10-15,33H2,2-4H3,(H,35,42)(H,36,44)(H,37,43)(H,40,41)/t21-,23-,25+,26+,28-/m1/s1 |
InChI 键 |
QGTFISXASKMOQM-MPPIKMIVSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C=O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](CCC(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)N |
序列 |
EPVXW |
同义词 |
BQ 162 BQ-162 cyclo(D-Glu-L-Pro-D-Val-L-Leu-D-Trp-) cyclo(Glu-Pro-Val-Leu-Trp-) cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



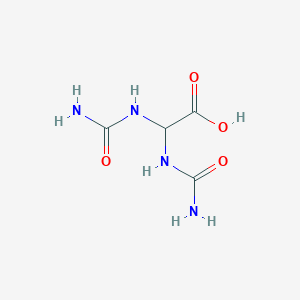
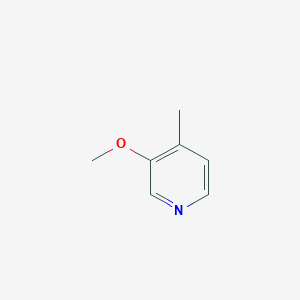
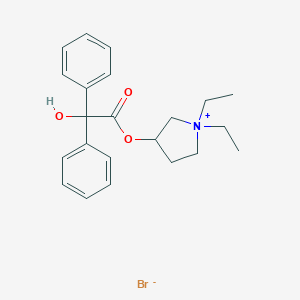
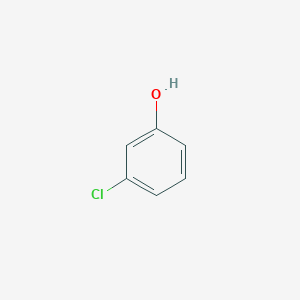
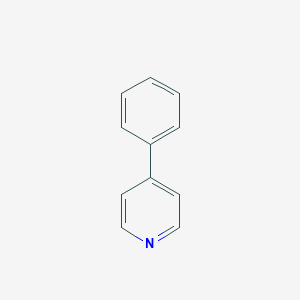
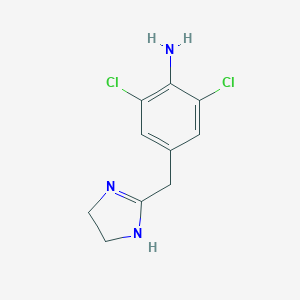
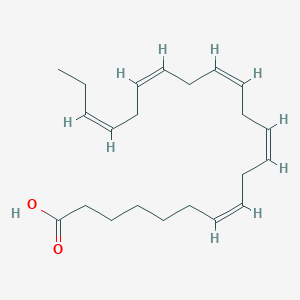
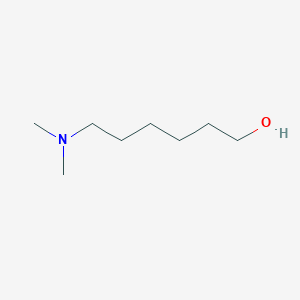
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
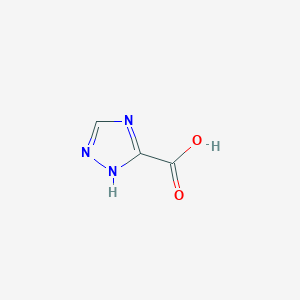
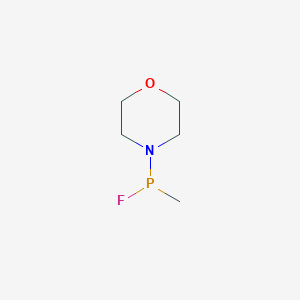
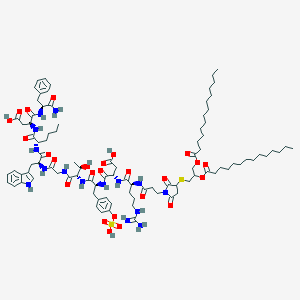
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
